molecular formula C7H16N2 B8534045 N1-Cyclobutylpropane-1,3-diamine

N1-Cyclobutylpropane-1,3-diamine

Cat. No.: B8534045
M. Wt: 128.22 g/mol
InChI Key: AZTVXBMUFIVEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclobutylpropane-1,3-diamine is a cyclobutyl-substituted derivative of propane-1,3-diamine, a versatile scaffold in medicinal and synthetic chemistry. While direct references to this compound are absent in the provided evidence, propane-1,3-diamine derivatives are extensively studied for their structural flexibility, enabling modifications to enhance solubility, stability, and biological activity.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N'-cyclobutylpropane-1,3-diamine

InChI

InChI=1S/C7H16N2/c8-5-2-6-9-7-3-1-4-7/h7,9H,1-6,8H2

InChI Key

AZTVXBMUFIVEHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • N1,N1-Dimethylpropane-1,3-diamine () demonstrates exceptional water solubility (>10 mg/mL) and high potency (EC50 = 0.25 nM) in TLR2-targeted drug candidates. The dimethyl groups enhance solubility without compromising stability .
  • Bulky substituents (e.g., cyclohexyl, benzyl in –3) introduce steric hindrance, favoring applications in asymmetric catalysis but reducing solubility .
  • Long alkyl chains (e.g., dodecyl in –8) increase hydrophobicity, limiting aqueous solubility but enabling lipid-based applications like DNA delivery .

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